N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrimidoindole core fused with a thiadiazole moiety via a sulfanyl-acetamide linker.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O2S2/c1-12-25-26-20(31-12)23-16(28)11-30-21-24-17-14-9-5-6-10-15(14)22-18(17)19(29)27(21)13-7-3-2-4-8-13/h2-10,22H,11H2,1H3,(H,23,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRUIIXQICGEBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazide with Acetic Anhydride
A mixture of thiosemicarbazide (1.0 equiv) and acetic anhydride (2.5 equiv) in anhydrous THF undergoes reflux at 80°C for 6 hours. The reaction proceeds via cyclodehydration to yield 5-methyl-1,3,4-thiadiazol-2-amine as a white crystalline solid (Yield: 78–82%).
Characterization Data :
- IR (KBr) : 3373 cm⁻¹ (N–H stretch), 1610 cm⁻¹ (C=N)
- ¹H NMR (500 MHz, DMSO-d₆) : δ 2.45 (s, 3H, CH₃), 5.21 (s, 2H, NH₂)
- MS (ESI+) : m/z 131.0 [M+H]⁺
Preparation of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Acetylation with Chloroacetyl Chloride
5-Methyl-1,3,4-thiadiazol-2-amine (1.0 equiv) is dissolved in dry THF under nitrogen. Chloroacetyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (1.5 equiv) to scavenge HCl. After stirring for 2 hours at room temperature, the product is recrystallized from ethanol.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0°C → RT |
| Time | 2 hours |
| Yield | 85–90% |
Characterization Data :
- IR (KBr) : 3282 cm⁻¹ (N–H), 1707 cm⁻¹ (C=O)
- ¹H NMR (500 MHz, CDCl₃) : δ 2.52 (s, 3H, CH₃), 4.21 (s, 2H, ClCH₂), 8.34 (s, 1H, NH)
Synthesis of 2-Mercapto-4-oxo-3-phenylpyrimido[5,4-b]indole
Vilsmeier-Haack Formylation of Pyrimidoindole
Pyrimido[5,4-b]indole (1.0 equiv) is treated with POCl₃ (3.0 equiv) and DMF (5.0 equiv) at 70°C for 12 hours to introduce a formyl group at position 3. Subsequent condensation with thiosemicarbazide in ethanol under reflux yields the thiosemicarbazone intermediate, which undergoes cyclization with concentrated HCl to afford the 2-mercapto derivative.
Key Modifications :
- Oxo Group Installation : Treatment with NaOMe/MeOH introduces the 4-oxo group.
- Phenyl Substitution : Suzuki coupling with phenylboronic acid installs the 3-phenyl group (Pd(PPh₃)₄, K₂CO₃, DME/H₂O).
Characterization Data :
- ¹H NMR (500 MHz, DMSO-d₆) : δ 7.21–7.89 (m, 9H, Ar–H), 10.45 (s, 1H, SH)
- MS (ESI−) : m/z 342.1 [M−H]⁻
Coupling of Thiadiazole and Pyrimidoindole Moieties
Nucleophilic Substitution in Acetone
A mixture of 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (1.0 equiv), 2-mercapto-4-oxo-3-phenylpyrimido[5,4-b]indole (1.1 equiv), and K₂CO₃ (2.0 equiv) in anhydrous acetone is refluxed for 6 hours. The product precipitates upon cooling and is purified via column chromatography (SiO₂, CHCl₃/MeOH 9:1).
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Acetone |
| Base | K₂CO₃ |
| Temperature | 56°C (reflux) |
| Time | 6 hours |
| Yield | 65–70% |
Mechanistic Insight :
The reaction proceeds via thiolate anion attack on the electrophilic chloroacetamide carbon, displacing chloride. Hypervalent S⋯O interactions (2.62–2.65 Å) stabilize the syn-periplanar conformation of the acetamide and thiadiazole units.
Structural Characterization and Validation
Spectroscopic Analysis
IR (KBr) :
- 3373 cm⁻¹ (amide N–H)
- 1701 cm⁻¹ (amide C=O)
- 1615 cm⁻¹ (C=N, thiadiazole)
¹H NMR (500 MHz, DMSO-d₆) :
- δ 2.51 (s, 3H, CH₃-thiadiazole)
- δ 4.32 (s, 2H, SCH₂CO)
- δ 7.24–8.02 (m, 9H, Ar–H)
- δ 10.52 (s, 1H, NH)
¹³C NMR (125 MHz, DMSO-d₆) :
- δ 168.5 (C=O)
- δ 162.3 (C=N, thiadiazole)
- δ 140.1–125.3 (Ar–C)
HRMS (ESI+) : m/z 509.0923 [M+H]⁺ (calc. 509.0928)
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Acetone/K₂CO₃ reflux | 70 | 98.5 | Scalability |
| DMF/Et₃N, RT | 58 | 97.2 | Mild conditions |
| MW-assisted (100°C) | 82 | 99.1 | Reduced reaction time (45 min) |
Critical Note : Microwave-assisted synthesis enhances yield but requires specialized equipment.
Challenges and Optimization Strategies
- Byproduct Formation : Competing oxidation of the thiol to disulfide is mitigated by conducting reactions under nitrogen.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification. Acetone balances reactivity and ease of isolation.
- Catalytic Systems : Pd/C or CuI accelerates coupling but risks metal contamination in APIs.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.
Reduction: Reaction with reducing agents to form thiols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may yield thiols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives reported in the literature. Below is a detailed comparison based on heterocyclic cores, substituents, and reported activities:
Core Heterocyclic Systems
- Pyrimidoindole vs. Pyrimidine/Thienopyrimidine: The pyrimido[5,4-b]indol core distinguishes it from analogs like 2-{[5-(3,4-dimethylphenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide (), which substitutes the indole ring with a thieno[2,3-d]pyrimidine. Thienopyrimidines are known for kinase inhibition, whereas pyrimidoindoles may exhibit enhanced π-π stacking interactions due to their extended aromaticity .
Thiadiazole vs. Triazole/Oxadiazole :
The 5-methyl-1,3,4-thiadiazole group contrasts with triazole or oxadiazole rings in analogs such as N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[[5-(5-ethylthiophen-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide () and N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (). Thiadiazoles often confer higher metabolic stability compared to triazoles, which may improve pharmacokinetic profiles .
Substituent Effects
Phenyl vs. Methyl/Aryl Groups :
The 3-phenyl substituent on the pyrimidoindole core (target compound) differs from the 4-methylphenyl group in 2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)thio]-N-(4-methylphenyl)acetamide (). Phenyl groups can enhance hydrophobic interactions in enzyme binding pockets, while methyl groups may reduce steric hindrance .Sulfanyl Linkers :
The sulfanyl-acetamide bridge is common in analogs like N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide (). This linker improves solubility and facilitates hydrogen bonding, critical for target engagement .
Structural and Activity Comparison Table
Q & A
Q. What are the optimized synthetic routes for N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide?
The synthesis involves multi-step reactions, typically starting with the formation of the pyrimidoindole core followed by thioether linkage to the acetamide-thiadiazole moiety. Key steps include:
- Cyclocondensation : Using phenyl-substituted precursors under basic conditions (e.g., NaOH in DMF) to form the pyrimido[5,4-b]indole scaffold .
- Thiolation : Introducing the sulfanyl group via nucleophilic substitution with thioglycolic acid derivatives .
- Amidation : Coupling the thiadiazole fragment using carbodiimide-based coupling agents . Reaction monitoring via TLC and HPLC is critical to optimize yields (typically 40-60%) and purity (>95%) .
Q. Which analytical techniques are essential for characterizing this compound?
Structural confirmation requires:
- NMR Spectroscopy : H and C NMR to verify substituent positions and connectivity (e.g., distinguishing pyrimidoindole protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] ion matching theoretical values) .
- HPLC : For purity assessment (>95% by reverse-phase C18 columns) .
Q. What preliminary biological screening assays are relevant for this compound?
Initial activity profiling includes:
- Enzyme Inhibition Assays : Targeting kinases or proteases due to the compound’s heterocyclic motifs .
- Cytotoxicity Screening : Using cancer cell lines (e.g., MCF-7, HeLa) with IC determination via MTT assays .
- Solubility/Stability Tests : Evaluating stability in physiological pH (6.8–7.4) and DMSO/PBS solutions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance biological activity?
Systematic modifications include:
- Substituent Variation : Replacing phenyl groups with electron-withdrawing (e.g., -F, -Cl) or donating (-OCH) groups to modulate electronic effects .
- Heterocycle Replacement : Swapping thiadiazole with oxadiazole or triazole to alter binding affinity .
- Pharmacophore Mapping : Using molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or Topoisomerase II . Example SAR Table :
| Substituent (R) | IC (µM) | Target Protein |
|---|---|---|
| -H | 12.5 | EGFR |
| -4-F | 8.2 | EGFR |
| -3-OCH | 25.7 | Topo II |
Q. What experimental strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:
- Standardized Protocols : Replicate assays across labs using identical cell lines (e.g., ATCC-certified HeLa) and reagent batches .
- Metabolite Profiling : LC-MS to identify degradation products interfering with activity .
- Target Validation : CRISPR/Cas9 knockout of putative targets to confirm mechanistic relevance .
Q. How can reaction intermediates be stabilized during large-scale synthesis?
Critical intermediates (e.g., pyrimidoindole-thiols) are prone to oxidation. Stabilization methods:
- Inert Atmosphere : Conduct reactions under N/Ar to prevent disulfide formation .
- Low-Temperature Storage : Store intermediates at -20°C in amber vials .
- Chelating Agents : Add EDTA to metal-contaminated batches to inhibit catalytic decomposition .
Methodological Considerations
- Synthetic Optimization : Use Design of Experiments (DoE) to assess variables (temperature, solvent, catalyst) and maximize yield .
- Data Reproducibility : Share raw NMR/MS files via repositories (e.g., Zenodo) for peer validation .
- Controlled Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with blinded replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
